1-(3-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine -

1-(3-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine

Catalog Number: EVT-4074341
CAS Number:
Molecular Formula: C22H25F2N5O3
Molecular Weight: 445.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08)

  • Compound Description: TJ08 is a novel benzimidazole derivative found to possess potent antileukemic activity. [] A rapid synthesis protocol using microwave assistance was developed for this compound, demonstrating significant time savings compared to conventional methods. []
  • Relevance: Although structurally distinct from the target compound, TJ08 shares the presence of a 4-fluoro-3-nitrophenyl moiety, highlighting a potential pharmacophore for biological activity. This suggests that similar substitutions on the phenyl ring could be explored for modulating biological activity in derivatives of 1-(3-Fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine.

2,3‐disubstituted 6‐fluoro‐7‐(4‐methyl‐1‐piperazinyl)quinoxalines

  • Compound Description: This series of compounds was synthesized and tested for in vitro activity against E. coli, S. aureus, and C. albicans. [] Despite the structural similarity to known antimicrobial agents, these specific derivatives did not display significant activity. []
  • Relevance: The core structure of these compounds shares a 4-methyl-1-piperazinyl substituent with the target compound, 1-(3-Fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine. Modifications at the 2 and 3 positions of the quinoxaline ring in these compounds could provide insights into structure-activity relationships for developing derivatives of the target compound with potential antimicrobial properties.

1-(5-fluoro-2-pyridyl)-6-fluoro-7-(4-methyl-1- piperazinyl)-1,4-dihydro-4-oxoquinolone-3-carboxylic acid hydrochloride (DW-116)

  • Compound Description: DW-116 is a new quinolone antibiotic with improved in vivo antibacterial activity compared to ciprofloxacin and rufloxacin. [] Pharmacokinetic studies in rats revealed almost complete absorption and a longer residence time for DW-116 compared to other quinolones, contributing to its enhanced efficacy. []
  • Relevance: DW-116, while belonging to the quinolone class, possesses a 6-fluoro-7-(4-methyl-1-piperazinyl) substitution pattern also present in the target compound, 1-(3-Fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine. The presence of this structural motif in a compound with potent antibacterial activity suggests that modifications to the core structure of 1-(3-Fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine, while retaining the shared motif, could lead to derivatives with potential antimicrobial properties.

1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D)

  • Compound Description: Sch-417690/Sch-D is a potent and selective CCR5 antagonist developed as an HIV-1 inhibitor. [] This compound demonstrated excellent receptor selectivity and oral bioavailability in preclinical studies, leading to its advancement into clinical trials. []
  • Relevance: While Sch-417690/Sch-D targets a different therapeutic area, it shares the piperazine ring system with 1-(3-Fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine. The extensive modifications made to the piperazine scaffold in Sch-417690/Sch-D, particularly the introduction of a chiral center and various substituents, provide a valuable starting point for exploring SAR and optimizing pharmacokinetic properties in derivatives of the target compound.

(±)-3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (NKY-722)

  • Compound Description: NKY-722 is a water-soluble dihydropyridine derivative with calcium antagonist activity. [] Studies on isolated canine arteries revealed that NKY-722 potently relaxes various arteries, indicating its potential as a vasodilator. []
  • Relevance: Both NKY-722 and the target compound, 1-(3-Fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine, feature a piperazine ring system. This shared structural element suggests that further investigation of NKY-722 and its derivatives could provide valuable insights into the design of novel compounds with potential therapeutic applications, especially in areas where calcium channel modulation is desired.
  • Compound Description: This compound is a thienobenzodiazepine derivative for which a novel purification process was developed. [] The method focuses on achieving a pure form of the compound, which is crucial for its potential use in pharmaceutical applications. []
  • Relevance: While this compound differs significantly in its core structure from 1-(3-Fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine, it highlights the recurrent use of the 4-methyl-1-piperazinyl substituent in medicinal chemistry. This recurrence suggests a potential role of this substituent in interacting with biological targets and influencing pharmacological activity, making it a key structural feature for consideration in the design of novel therapeutics.

2-[4-(4-benzhydryl-1-piperazinyl)phenyl]-ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride (Compound 1)

  • Compound Description: Optically active enantiomers of this dihydropyridine derivative were synthesized to determine the active form responsible for its antihypertensive effect. [] Pharmacological evaluations in spontaneously hypertensive rats and binding studies with rat cardiac membrane homogenates identified the (4S)-(+)-enantiomer as the more active form. []
  • Relevance: The identification of the (4S)-(+)-enantiomer as the active form of this compound emphasizes the significance of stereochemistry in drug activity. Both this compound and the target compound, 1-(3-Fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine, possess chiral centers, highlighting the need to consider stereochemical aspects when designing and synthesizing derivatives of the target compound for potential therapeutic applications.

2- N[aryl-methylidene]-6-fluoro-5-piperazinyl[1, 3]benzothiazole-2- amines

  • Compound Description: This series of benzothiazole derivatives, synthesized from 2-amino-5-chloro-6-fluoro[2,1-b][1,3]benzothiazole, were evaluated for their antibacterial, antifungal, and anti-inflammatory activities. [] The presence of a piperazine ring linked to the benzothiazole core through an arylmethylidene bridge is a key structural feature of these compounds.
  • Relevance: The inclusion of a piperazine ring, although in a different position and substitution pattern compared to 1-(3-Fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine, highlights the potential of this heterocycle in designing compounds with diverse biological activities. This suggests that modifications around the piperazine moiety in the target compound could lead to derivatives with potentially improved or altered pharmacological profiles, including antibacterial, antifungal, or anti-inflammatory effects.

3-methyl-5-spirofluorenehydantoin piperazine derivatives

  • Compound Description: These spirofluorenehydantoin derivatives, incorporating a piperazine ring linked via a propyl or pentyl chain, exhibit efflux modulating, cytotoxic, and antiproliferative effects in sensitive and resistant mouse T-lymphoma cells. [] Crystal structure analyses and docking studies were conducted to investigate their P-gp inhibitory properties and interactions with the P-gp human homology model.
  • Relevance: Although structurally different from 1-(3-Fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine, the presence of the piperazine ring in these derivatives, especially those with a 4-nitrophenyl substituent, suggests that exploring modifications at the corresponding position in the target compound could influence its interaction with biological targets, potentially leading to derivatives with altered pharmacological profiles and properties.

5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH 66712)

  • Compound Description: SCH 66712 is a mechanism-based inactivator of human cytochrome P450 2D6 (CYP2D6), forming a protein adduct and leading to enzyme inactivation. [] Studies revealed that the phenyl group on the imidazole ring undergoes oxidation by CYP2D6, potentially forming a reactive metabolite responsible for inactivation. []
  • Relevance: While SCH 66712 and 1-(3-Fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine target different biological systems, the presence of a piperazine ring in both structures emphasizes the versatility of this scaffold in medicinal chemistry. This suggests that modifications to the piperazine ring in the target compound, especially exploring different substituents, could be a viable strategy for modulating its pharmacological properties and targeting different biological pathways.
  • Relevance: These compounds share the 7-(3-methyl-1-piperazinyl)quinolone core with 1-(3-Fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine. This similarity, along with the observed lower antibacterial activity compared to ciprofloxacin, suggests that modifications to the core structure, particularly around the piperazine moiety and the 5-amino group, might be necessary to improve potency and explore different pharmacological profiles for the target compound.

2‐[4‐(diphenylmethyl)‐1‐piperazinyl]ethyl methyl (±)‐1,4‐dihydro‐2,6‐dimethyl‐4‐(m‐nitrophenyl)‐3,5‐[6‐14C]pyridinedicarboxylate dihydrochloride ([14C]CV‐4093 (2HCl))

  • Compound Description: This carbon-14 labeled dihydropyridine derivative was synthesized to study its metabolism and distribution in test animals. [] Starting from ethyl[3-14C]acetoacetate, a modified Hantzsch synthesis was employed to prepare the labeled compound, enabling investigations into its pharmacokinetic properties. []
  • Relevance: While structurally different from 1-(3-Fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine, the use of a radiolabeled version of this compound for pharmacokinetic studies highlights the importance of understanding drug metabolism and distribution for optimizing therapeutic efficacy. Similar studies with a radiolabeled version of the target compound could provide valuable insights into its pharmacokinetic profile and guide the development of derivatives with improved bioavailability and distribution properties.

1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone and its derivatives

  • Compound Description: These quinolinone derivatives, characterized by a 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl] side chain, were designed as potential antidepressant drugs with central nervous system-stimulating activity. [] Pharmacological evaluations in mice demonstrated their effects on sleeping time, recovery from coma, and binding affinity for sigma receptors. []
  • Relevance: These compounds, specifically 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3, 4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride and its mesylate, highlight the use of piperazine-substituted quinolinones as potential antidepressants. Despite structural differences with 1-(3-Fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine, their pharmacological profile suggests that exploring modifications to the target compound, particularly incorporating elements of these quinolinone derivatives, might lead to derivatives with potential applications in treating CNS disorders.

tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate

  • Compound Description: This compound serves as a key intermediate in the synthesis of biologically active benzimidazole compounds. [] Its synthesis involves a simple and cost-effective amination reaction using inexpensive reagents like CuI, ethylene glycol, and potassium phosphate. []
  • Relevance: The target compound, 1-(3-Fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine, and tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate share a common structural motif: a piperazine ring directly attached to a benzene ring bearing a nitro group. This similarity suggests that studying the structure-activity relationship of the target compound by modifying the substituents on this benzene ring could be a viable strategy for modulating its biological activity.

(±)-3-(benzylmethylamino)-2,2-dimethylpropyl methyl 4-(2-fluoro-5-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate hydrochloride (TC-81)

  • Compound Description: TC-81, a novel dihydropyridine calcium antagonist, exhibits potent and long-lasting antihypertensive effects in dogs, surpassing the efficacy of nicardipine. [] Its slow onset of action and lack of tolerance development after repeated dosing make it a promising candidate for long-term antihypertensive therapy. []
  • Relevance: The research on TC-81 emphasizes the development of calcium antagonists for treating hypertension. While structurally distinct from 1-(3-Fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine, this study underscores the importance of exploring various pharmacological targets and mechanisms for potential therapeutic applications.

(E)-3-(5-((substitutedphenylamino)methyl)-1,3,4-thiadiazol-2-yl)-2-styryl quinazolin-4(3H)-one derivatives

  • Compound Description: This series of quinazolinone derivatives, characterized by a (E)-3-(5-((substitutedphenylamino)methyl)-1,3,4-thiadiazol-2-yl)-2-styryl core, were synthesized and evaluated for their antifungal and antibacterial activities. [] The presence of electron-withdrawing groups like Cl, Br, F, and NO2 at specific positions on the phenyl rings was found to enhance activity against both Gram-positive and Gram-negative bacteria. []
  • Relevance: While structurally different from 1-(3-Fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine, the study on these quinazolinone derivatives highlights the importance of exploring structure-activity relationships by systematically modifying substituents. This approach can be applied to the target compound by varying substituents on the piperazine ring or the benzoyl moiety to investigate their impact on biological activities and potentially discover more potent derivatives.

3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2, 5,5-trimethyl-4-thiazolidinone (HP236)

  • Compound Description: HP236, an atypical antipsychotic agent, undergoes extensive metabolism in rats, involving pathways like thiazolidinone ring cleavage, sulfide oxidation, and N-dealkylation at the piperazine ring. [] The identification of these metabolites provides valuable insights into the drug's metabolic fate and potential drug-drug interactions. []
  • Relevance: This study emphasizes the importance of understanding drug metabolism for optimizing therapeutic efficacy and safety. While HP236 differs structurally from 1-(3-Fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine, its metabolic pathways, particularly those involving the piperazine ring, provide valuable insights for exploring potential metabolic liabilities and designing derivatives of the target compound with improved metabolic stability or desired pharmacokinetic profiles.

1-(4-Chloro-2-fluoro-5-nitrophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one

  • Compound Description: This compound, characterized by a triazolone ring substituted with a 4-chloro-2-fluoro-5-nitrophenyl group, forms inversion dimers in its crystal structure through C—H⋯O hydrogen bonds. [] The dihedral angle between the benzene ring and the triazolone ring, along with the orientation of the nitro group, provides insights into its molecular conformation. []
  • Relevance: The detailed structural information on this compound, particularly the conformational preferences dictated by its substituents, can be valuable in understanding structure-activity relationships and designing derivatives of 1-(3-Fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine with potentially improved pharmacological properties.
  • Compound Description: This patent describes the preparation of a series of novel quinolinecarboxylic acid derivatives as potent antibacterial agents with a broad spectrum of activity. [] These compounds feature a 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(oxoalkyl)-1-piperazinyl) core structure, with various substituents on the piperazine nitrogen and the oxoalkyl side chain.
  • Relevance: The patent highlights the exploration of the 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazinyl)-3-quinolinecarboxylic acid scaffold for developing new antibacterial agents. This information suggests that incorporating structural features from these quinolinecarboxylic acid derivatives into the design of 1-(3-Fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine analogs could potentially lead to compounds with enhanced antibacterial properties.

2-piperazinyl quinoxaline derivatives

  • Compound Description: These quinoxaline derivatives, incorporating a 2-piperazinyl substituent and various other modifications like isatin-based thio/semicarbazones and Schiff bases of Metformin, were synthesized using a novel, reusable nanocatalyst. [] These compounds exhibited excellent anti-proliferative activities against human ovarian and colon tumor cell lines in vitro, with some showing high selectivity index (SI) values. []
  • Relevance: This research emphasizes the design and development of hybrid molecules combining different pharmacophores for enhanced anticancer activity. Although structurally different from 1-(3-Fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine, the successful application of this strategy suggests that incorporating similar hybrid features into the target compound, potentially by linking it to isatin-based moieties or other pharmacophores, could lead to derivatives with improved anticancer properties.

Poly-(bis(1-ethyl-6-fluoro-1,4-dihydro-4-oxo- 7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylato)nickel(II)) dihydrate

  • Compound Description: This nickel(II) complex, containing enoxacin ligands, forms a two-dimensional coordination polymer. [] The nickel atom coordinates with oxygen and nitrogen atoms from the enoxacin molecules, creating a square grid structure. []
  • Relevance: This compound illustrates the formation of metal complexes with organic ligands containing piperazine moieties. While structurally distinct from 1-(3-Fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine, this example suggests exploring the possibility of forming metal complexes with the target compound to investigate potential changes in its properties and biological activities.

N-aryl-4-(4-methyl-piperazine-1-ylmethyl)benzamide derivatives

  • Compound Description: These benzamide derivatives, characterized by a 4-(4-methyl-piperazine-1-ylmethyl)benzamide core and varying N-aryl substituents, were synthesized and evaluated for their antimicrobial activities. [] The synthesis involved a straightforward sequence starting from 4-methylbenzoic acid, and the antimicrobial assessment aimed to identify potent compounds against drug-resistant pathogenic bacteria. []
  • Relevance: The target compound, 1-(3-Fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine, and the N-aryl-4-(4-methyl-piperazine-1-ylmethyl)benzamide derivatives share the 4-methylpiperazine moiety. This structural similarity suggests that modifications to the benzamide portion of these derivatives, such as introducing a fluoro and a nitro group on the benzene ring, could provide valuable insights into the structure-activity relationship for antimicrobial activity and potentially lead to the identification of more potent compounds.
  • Compound Description: These compounds, featuring a 4-(5-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-2-carbonyl)piperazine core with either a urea or thiourea linker connected to various substituted phenyl rings, were synthesized and evaluated for their antiviral activity against Tobacco mosaic virus (TMV) and antimicrobial activity. [] Some derivatives showed promising antiviral and potent antimicrobial activities. []
  • Relevance: This study highlights the exploration of piperazine-containing urea and thiourea derivatives for their biological activities. While structurally distinct from 1-(3-Fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine, this research underscores the potential of incorporating urea or thiourea linkages and exploring different heterocyclic cores, like the thiazole moiety present in these compounds, to design novel derivatives of the target compound with potentially improved or altered biological activities.

2‐(4‐{[3‐(4‐fluorophenyl)‐1,2,4‐oxadiazol‐5‐yl]methyl})‐1‐piperazinyl)‐N‐(4‐methylphenyl)acetamide (Compound 7)

  • Compound Description: Compound 7 emerged as a potent hit from a virtual screen targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix (MA) protein. [] It exhibits broadly neutralizing anti-HIV activity by competing with PI(4,5)P2 for MA binding, leading to diminished virus production. []
  • Relevance: Both Compound 7 and 1-(3-Fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine share the piperazine ring as a central structural element. While their biological targets differ, this commonality highlights the importance of the piperazine scaffold in medicinal chemistry and suggests that modifications around this ring, as exemplified in Compound 7, could lead to derivatives of the target compound with altered pharmacological profiles and potentially novel biological activities.

[18F]5-[18 F]-Fluoro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone ([18F]5)

  • Compound Description: [18F]5 is a radiolabeled compound designed as a potential PET ligand for imaging the histamine H4 receptor. [] Although it displays high affinity for the H4 receptor in vitro and can cross the blood-brain barrier in rats, preclinical imaging studies showed no specific accumulation in regions with elevated H4 receptor expression, suggesting it may not be suitable for in vivo imaging of this receptor. []
  • Relevance: While [18F]5 targets a different receptor than 1-(3-Fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine, the presence of the 4-methyl-1-piperazinyl group in both structures highlights its potential as a pharmacophore in medicinal chemistry. The development of [18F]5 as a PET ligand demonstrates the possibility of incorporating radiolabels into similar molecules for imaging studies, which could be valuable for investigating the biodistribution and target engagement of 1-(3-Fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine derivatives in vivo.

1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1h-imidazole-1-yl) ethanone derivatives

  • Compound Description: These imidazole-thiazole hybrid compounds, incorporating a piperazine ring linked to a bis-thiazole moiety, were evaluated for their anti-inflammatory activity. [] In vitro assays using the HRBC membrane stabilization method and in vivo studies using the carrageenin-induced rat paw oedema model revealed promising results, with some derivatives exhibiting significant anti-inflammatory effects. []
  • Relevance: Although structurally distinct from 1-(3-Fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine, this research highlights the successful application of a hybrid molecule approach to develop potent anti-inflammatory agents. This strategy could be applied to the target compound by linking it to other pharmacophores, potentially through the piperazine nitrogen, to generate novel derivatives with enhanced or targeted anti-inflammatory properties.
  • Compound Description: This compound is synthesized via a reduction reaction from tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which itself is derived from the amination of 4-iodo-2-methyl-6-nitroaniline. [] The process is high-yielding, cost-effective, and straightforward. []
  • Relevance: Both the target compound, 1-(3-Fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine, and tert-butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate share a common structural fragment: a piperazine ring directly connected to a benzene ring. This shared motif suggests a potential structure-activity relationship that can be further explored. Modifying the substituents on the benzene ring, such as introducing a fluoro group, could be a strategy for fine-tuning the biological activity of the target compound.

2-(3-bromo-4-nitrophenyl)-5-(1-methyl-1H-indazol-3-yl)-1,3,4-oxadiazole (Compound 8)

  • Compound Description: Compound 8, an indazolyl-substituted-1,3,4-oxadiazole, demonstrates potent inhibitory activity against Poly(ADP-ribose)polymerase (PARP) in human MCF-7 breast cancer cells. [] Synthesized through an environmentally friendly electrochemical method, this compound exhibits significant cytotoxicity against these cancer cells with a promising IC50 value. []

Properties

Product Name

1-(3-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine

IUPAC Name

[4-[4-fluoro-5-(4-methylpiperazin-1-yl)-2-nitrophenyl]piperazin-1-yl]-(3-fluorophenyl)methanone

Molecular Formula

C22H25F2N5O3

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C22H25F2N5O3/c1-25-5-7-26(8-6-25)19-15-20(21(29(31)32)14-18(19)24)27-9-11-28(12-10-27)22(30)16-3-2-4-17(23)13-16/h2-4,13-15H,5-12H2,1H3

InChI Key

YIGFMMZDQXLQKC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F)[N+](=O)[O-])F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.